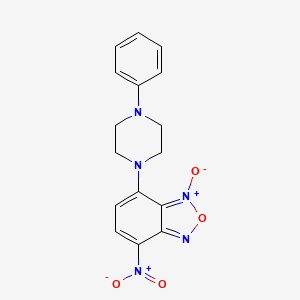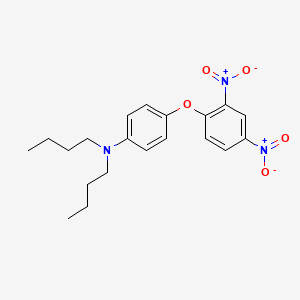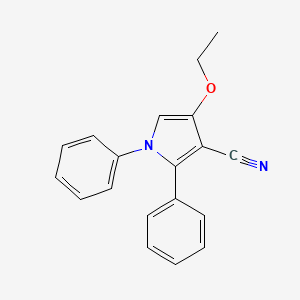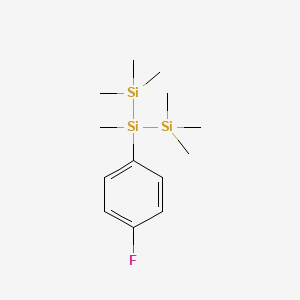
2-(4-Fluorophenyl)-1,1,1,2,3,3,3-heptamethyltrisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-1,1,1,2,3,3,3-heptamethyltrisilane is an organosilicon compound characterized by the presence of a fluorophenyl group attached to a heptamethyltrisilane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1,1,1,2,3,3,3-heptamethyltrisilane typically involves the coupling of a fluorophenyl precursor with a heptamethyltrisilane moiety. One common method is the Suzuki–Miyaura coupling, which utilizes palladium as a catalyst and boron reagents to facilitate the formation of carbon-silicon bonds. The reaction conditions are generally mild, with the process being carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1,1,1,2,3,3,3-heptamethyltrisilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the fluorophenyl group to a phenyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Phenyl-substituted trisilane.
Substitution: Various substituted trisilane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluorophenyl)-1,1,1,2,3,3,3-heptamethyltrisilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the development of silicon-based materials with unique properties.
Biology and Medicine: Investigated for potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of specialty coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1,1,1,2,3,3,3-heptamethyltrisilane involves its interaction with various molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the silane backbone can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-Fluorophenyl)-1,1,1,2,3,3,3-heptamethyltrisilane is unique due to its heptamethyltrisilane backbone, which imparts distinct chemical properties compared to other fluorophenyl derivatives. This structure allows for greater flexibility and reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
61879-38-7 |
|---|---|
Molecular Formula |
C13H25FSi3 |
Molecular Weight |
284.59 g/mol |
IUPAC Name |
(4-fluorophenyl)-methyl-bis(trimethylsilyl)silane |
InChI |
InChI=1S/C13H25FSi3/c1-15(2,3)17(7,16(4,5)6)13-10-8-12(14)9-11-13/h8-11H,1-7H3 |
InChI Key |
OSZZLTMPWKJCAR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C1=CC=C(C=C1)F)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


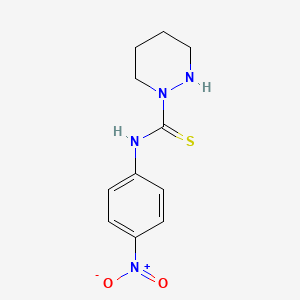
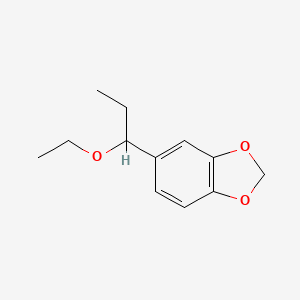
![2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(3-nitrophenyl)sulfonyl]-](/img/structure/B14554664.png)
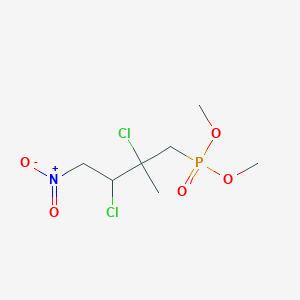
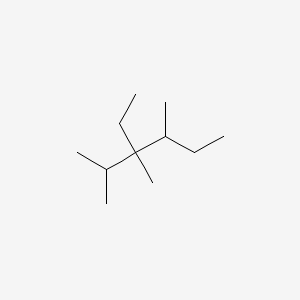
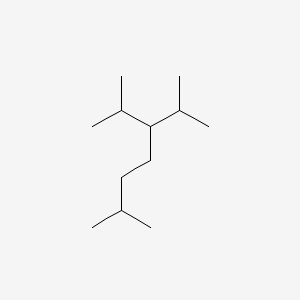
![Benzene, [1-(cyclohexyloxy)ethyl]-](/img/structure/B14554698.png)
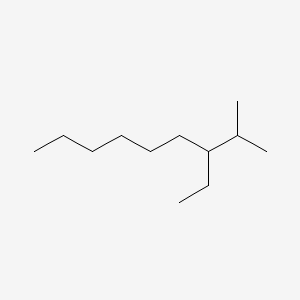
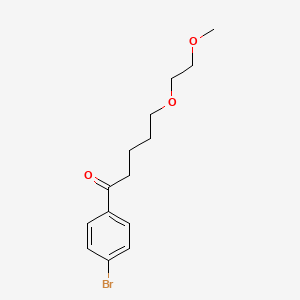
![N-{[1-(4-Ethoxyphenyl)-3-oxo-1H-3lambda~5~-imidazol-5-yl]methylidene}hydroxylamine](/img/structure/B14554711.png)
![N-methyl-N-[(4-nitrophenyl)-sulfinylmethyl]aniline](/img/structure/B14554716.png)
